An In-Depth Technical Guide to (3-Methoxyisoquinolin-6-yl)boronic acid: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to (3-Methoxyisoquinolin-6-yl)boronic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
(3-Methoxyisoquinolin-6-yl)boronic acid, a specialized heterocyclic organoboron compound, has garnered significant attention within the medicinal chemistry community. Its growing importance stems from its role as a critical intermediate in the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics. The isoquinoline core, a bicyclic aromatic system containing a nitrogen atom, is a well-established "privileged scaffold" in drug discovery, appearing in numerous biologically active compounds. The strategic placement of a methoxy group at the 3-position and a boronic acid moiety at the 6-position endows this molecule with a unique combination of reactivity and structural features, making it an invaluable tool for medicinal chemists.
This technical guide provides a comprehensive overview of the chemical and physical properties of (3-Methoxyisoquinolin-6-yl)boronic acid, its synthesis, handling, and, most importantly, its application in the synthesis of bioactive molecules, with a particular focus on its role in the development of Glycogen Synthase Kinase 3 (GSK-3) inhibitors.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. While specific experimental data for (3-Methoxyisoquinolin-6-yl)boronic acid is not extensively published in readily accessible literature, the table below summarizes its key identifiers and provides expected properties based on closely related analogues and general principles of boronic acids.
| Property | Value | Source/Comment |
| Chemical Name | (3-Methoxyisoquinolin-6-yl)boronic acid | IUPAC Nomenclature |
| CAS Number | 1690326-09-0 | Chemical Abstracts Service |
| Molecular Formula | C₁₀H₁₀BNO₃ | [1] |
| Molecular Weight | 203.00 g/mol | [1] |
| Appearance | Expected to be a white to off-white solid | General property of arylboronic acids |
| Melting Point | Not explicitly reported. Expected to be a high-melting solid, likely >150 °C. | Based on related isoquinoline boronic acids. |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. | General solubility of arylboronic acids. |
| Stability | Sensitive to heat and moisture. Prone to dehydration to form the corresponding boroxine (a cyclic trimer). | General instability of boronic acids. |
Synthesis and Manufacturing: A Conceptual Pathway
A plausible synthetic workflow is outlined below:
Causality Behind Experimental Choices:
-
Starting Material: A 6-halo-3-methoxyisoquinoline, such as 6-bromo-3-methoxyisoquinoline, is a logical starting point as the halogen at the 6-position provides a handle for the introduction of the boronic acid group.
-
Lithium-Halogen Exchange: This is a classic and highly efficient method for converting an aryl halide into an organolithium species. The use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures (typically -78 °C) is crucial to prevent side reactions. The choice of an ethereal solvent like tetrahydrofuran (THF) is standard for stabilizing the organolithium intermediate.
-
Borylation: The highly reactive organolithium intermediate is then quenched with an electrophilic boron source. Triisopropyl borate is a common choice due to its reactivity and the relative ease of hydrolysis of the resulting boronic ester.
-
Hydrolysis: The final step involves the hydrolysis of the boronic ester to the desired boronic acid. This is typically achieved by treatment with an aqueous acid.
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of (3-Methoxyisoquinolin-6-yl)boronic acid lies in its application as a key building block in the synthesis of biologically active molecules, most notably inhibitors of Glycogen Synthase Kinase 3 (GSK-3).[2][3][4]
The Role of GSK-3 in Disease
Glycogen Synthase Kinase 3 is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[3] Dysregulation of GSK-3 activity has been implicated in the pathophysiology of a wide range of diseases, including:
-
Neurodegenerative Diseases: Such as Alzheimer's disease, where GSK-3 is involved in the hyperphosphorylation of the tau protein, a hallmark of the disease.[4]
-
Metabolic Disorders: Including type 2 diabetes, where GSK-3 plays a role in insulin signaling.
-
Cancer: GSK-3 has been shown to be involved in the regulation of various signaling pathways that are often dysregulated in cancer.
-
Bipolar Disorder: Lithium, a commonly used mood stabilizer, is known to inhibit GSK-3.
The development of potent and selective GSK-3 inhibitors is therefore a major focus of modern drug discovery efforts.
The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation
(3-Methoxyisoquinolin-6-yl)boronic acid is primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This powerful carbon-carbon bond-forming reaction allows for the coupling of the isoquinoline scaffold with a variety of aryl or heteroaryl halides, providing a versatile method for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Reactivity and Handling: A Practical Guide
As with most boronic acids, (3-Methoxyisoquinolin-6-yl)boronic acid requires careful handling and storage to maintain its integrity and reactivity.
Storage and Stability
-
Storage Conditions: This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).
-
Moisture Sensitivity: Boronic acids are susceptible to dehydration, which leads to the formation of the corresponding boroxine, a cyclic trimer. This process is often reversible upon treatment with water, but it can complicate stoichiometry in reactions. It is therefore crucial to minimize exposure to moisture.[7]
-
Light and Air Sensitivity: While not as sensitive as some other organometallic reagents, prolonged exposure to light and air should be avoided to prevent degradation.
Key Reactions and Experimental Protocols
The cornerstone of (3-Methoxyisoquinolin-6-yl)boronic acid's utility is the Suzuki-Miyaura cross-coupling reaction. Below is a representative, detailed protocol for a typical coupling reaction.
Step-by-Step Protocol: Suzuki-Miyaura Coupling of (3-Methoxyisoquinolin-6-yl)boronic acid with an Aryl Bromide
Materials:
-
(3-Methoxyisoquinolin-6-yl)boronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)
-
Base (e.g., Potassium carbonate or Cesium carbonate, 2-3 equivalents)
-
Solvent (e.g., a mixture of 1,4-dioxane and water, typically in a 3:1 to 4:1 ratio)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add (3-Methoxyisoquinolin-6-yl)boronic acid, the aryl bromide, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitoring by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Self-Validating System:
The success of this protocol relies on several key factors that create a self-validating system. The use of a robust palladium catalyst and an appropriate base is critical for the catalytic cycle to proceed efficiently. The choice of a solvent system that can dissolve both the organic and inorganic reagents is also essential. Monitoring the reaction progress by TLC or LC-MS allows for real-time assessment of the reaction's success and helps to determine the optimal reaction time. The final purification step ensures the isolation of the desired product in high purity.
Safety and Hazard Information
A specific Safety Data Sheet (SDS) for (3-Methoxyisoquinolin-6-yl)boronic acid is not widely available. However, based on the known hazards of related boronic acids and isoquinoline derivatives, the following precautions should be taken:
-
Hazard Statements (Expected):
-
Precautionary Statements (Recommended):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Handle under an inert atmosphere whenever possible to prevent degradation.
Conclusion and Future Outlook
(3-Methoxyisoquinolin-6-yl)boronic acid has established itself as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features and its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction make it an indispensable tool for the synthesis of novel bioactive molecules. The growing interest in GSK-3 as a therapeutic target further underscores the importance of this compound and its derivatives. As our understanding of the role of GSK-3 in various diseases continues to expand, it is likely that the demand for and application of (3-Methoxyisoquinolin-6-yl)boronic acid in drug discovery and development will continue to grow. Further research into the synthesis and reactivity of this and related boronic acids will undoubtedly open up new avenues for the creation of the next generation of targeted therapeutics.
References
-
Chem-Space. Cas no 1690326-09-0 (3-Methoxyisoquinolin-6-yl-6-boronic acid). [Link]
-
YouTube. Suzuki Coupling. [Link]
- Google Patents.
-
Frontiers in Neuroscience. GSK-3 inhibitors: preclinical and clinical focus on CNS. [Link]
-
NIH National Library of Medicine. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]
- Google P
- Google Patents. CN101671245A - Process for preparing 3-methoxypropiophenone.
-
NIH National Library of Medicine. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Organic Syntheses. 3-pyridylboronic acid. [Link]
-
ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various.... [Link]
-
NIH National Library of Medicine. Pharmacological inhibitors of glycogen synthase kinase 3. [Link]
-
NIH National Library of Medicine. Glycogen synthase kinase-3 (GSK-3) inhibition attenuates hepatocyte lipoapoptosis. [Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Pharmacological inhibitors of glycogen synthase kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US8686042B2 - GSK-3 inhibitors - Google Patents [patents.google.com]
- 5. chem960.com [chem960.com]
- 6. m.youtube.com [m.youtube.com]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. fishersci.com [fishersci.com]
